![molecular formula C13H12O B12555723 2H-Naphtho[2,3-b]pyran, 3,4-dihydro- CAS No. 194285-18-2](/img/structure/B12555723.png)
2H-Naphtho[2,3-b]pyran, 3,4-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Naphtho[2,3-b]pyran, 3,4-dihydro- is a heterocyclic compound that features a fused ring system consisting of a naphthalene ring and a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho[2,3-b]pyran, 3,4-dihydro- can be achieved through several methods. One common approach involves the dehydration of 2,3-dihydro-1H-naphtho[2,1-b]pyran-1-ol using acetic acid or potassium hydrogen sulfate . Another method includes the reduction of 2,3-dihydronaphtho[2,1-b]pyran-1-one with sodium borohydride in methanol .
Industrial Production Methods
Industrial production of 2H-Naphtho[2,3-b]pyran, 3,4-dihydro- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Naphtho[2,3-b]pyran, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it into different dihydro derivatives.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine, while alkylation often involves alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted naphthopyrans and naphthoquinones, which have distinct chemical and physical properties.
Applications De Recherche Scientifique
2H-Naphtho[2,3-b]pyran, 3,4-dihydro- has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: This compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2H-Naphtho[2,3-b]pyran, 3,4-dihydro- involves its interaction with various molecular targets and pathways. The compound can undergo valence isomerism, which affects its reactivity and interaction with biological molecules . The highest occupied molecular orbital (HOMO) plays a crucial role in its chemical behavior, particularly in electron transfer reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran, 3,4-dihydro-: A simpler analog with similar reactivity but lacking the fused naphthalene ring.
Dihydropyran: Another related compound with a similar pyran ring structure but different substitution patterns.
Uniqueness
2H-Naphtho[2,3-b]pyran, 3,4-dihydro- is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity compared to simpler pyran derivatives .
Propriétés
Numéro CAS |
194285-18-2 |
|---|---|
Formule moléculaire |
C13H12O |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
3,4-dihydro-2H-benzo[g]chromene |
InChI |
InChI=1S/C13H12O/c1-2-5-11-9-13-12(6-3-7-14-13)8-10(11)4-1/h1-2,4-5,8-9H,3,6-7H2 |
Clé InChI |
XBXHZMUWTCVREA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC3=CC=CC=C3C=C2OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]-](/img/structure/B12555642.png)
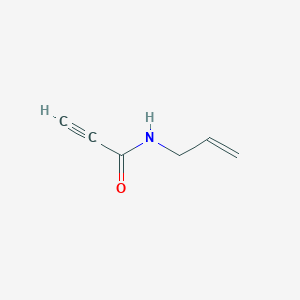
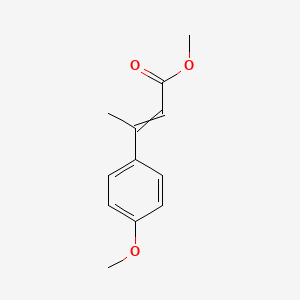

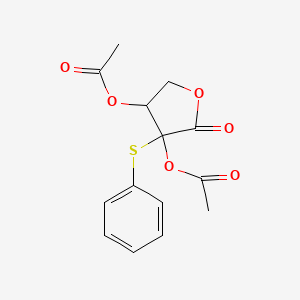
![(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B12555669.png)
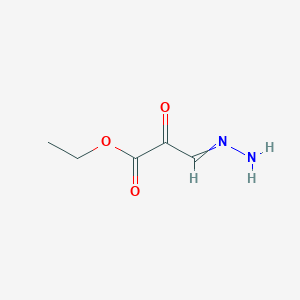

![3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol](/img/structure/B12555707.png)
![6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12555714.png)

![[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12555724.png)
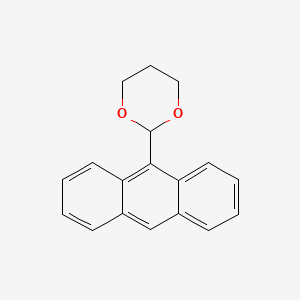
![2,2'-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole]](/img/structure/B12555728.png)
